1-Pyrenesulfonic acid sodium salt

Catalog No.
S1533456
CAS No.
59323-54-5
M.F
C16H10NaO3S
M. Wt
305.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pyrenesulfonic acid sodium salt

CAS Number

59323-54-5

Product Name

1-Pyrenesulfonic acid sodium salt

IUPAC Name

sodium;pyrene-1-sulfonate

Molecular Formula

C16H10NaO3S

Molecular Weight

305.3 g/mol

InChI

InChI=1S/C16H10O3S.Na/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H,17,18,19);

InChI Key

UTUQPMDRGQJMHW-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O.[Na]
  • Self-assemble: SPS can form well-defined structures at the nanoscale through self-assembly processes. This property makes it a potential candidate for the development of new functional materials with specific properties, such as sensors, catalysts, and drug delivery systems [].
  • Enhance conductivity: Doping SPS into polymers can improve their electrical conductivity, making them suitable for applications in organic electronics and energy storage devices [].
  • Modify surface properties: SPS can be used to modify the surface properties of materials, such as improving their wettability or adhesion. This can be beneficial for applications in areas like biomaterials and anti-corrosion coatings [].

Applications in Environmental Science

SPS has potential applications in environmental science due to its:

  • Fluorescence properties: SPS exhibits strong fluorescence, making it a valuable tool for environmental monitoring. It can be used to detect and track various pollutants, including polycyclic aromatic hydrocarbons (PAHs) and heavy metals [].
  • Biodegradability: SPS is considered readily biodegradable, which is an advantage over some other commonly used fluorescent dyes in environmental monitoring [].

Applications in Life Sciences

SPS finds applications in life sciences due to its:

  • Biocompatibility: SPS exhibits good biocompatibility, making it suitable for various biological applications. It has been used in studies of cell membrane interactions and protein folding [].
  • Fluorescence properties: Similar to its application in environmental science, the fluorescence of SPS can be used in biological assays to study various cellular processes, such as membrane permeability and protein-protein interactions.

1-Pyrenesulfonic acid sodium salt is an organic compound with the chemical formula C16H9NaO3SC_{16}H_{9}NaO_{3}S and a molecular weight of approximately 304.3 g/mol. It is classified as a sulfonic acid derivative of pyrene, a polycyclic aromatic hydrocarbon. The compound appears as a solid and is known for its characteristic fluorescence properties, making it useful in various scientific applications, particularly in fluorescence spectroscopy and as a fluorescent probe in biochemical assays .

The primary application of SPS in scientific research lies in its fluorescence properties. When excited by light at a specific wavelength, SPS absorbs the energy and emits light at a longer wavelength. This property allows researchers to use SPS as a probe molecule in various studies.

For instance, SPS can be used to study the polarity of environments within cells. As the polarity of the environment changes, the fluorescence intensity of SPS changes []. This allows researchers to monitor changes in polarity within cellular compartments.

Typical of sulfonic acids. These include:

  • Nucleophilic Substitution: The sulfonic group can be replaced by nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, which are common for compounds containing electron-rich aromatic systems.
  • Fluorescence Quenching: The compound's fluorescence can be quenched by various agents, allowing for studies on interactions with other molecules .

This compound exhibits notable biological activity due to its fluorescent properties. It is often used in biological and biochemical research as a fluorescent probe to study various processes, including:

  • Cellular Imaging: It can be utilized to visualize cellular structures and processes.
  • Protein Labeling: 1-Pyrenesulfonic acid sodium salt can label proteins for tracking and studying protein interactions.
  • Environmental Monitoring: Its fluorescence properties make it suitable for detecting pollutants and monitoring environmental changes .

1-Pyrenesulfonic acid sodium salt can be synthesized through several methods, including:

  • Sulfonation of Pyrene: This method involves the electrophilic substitution of pyrene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt.
  • Direct Reaction with Sodium Hydroxide: Pyrene can be reacted with sodium hydroxide in the presence of sulfuric acid to produce 1-pyrenesulfonic acid, which is then converted to its sodium salt form.

These methods ensure the formation of high-purity compounds suitable for research applications .

1-Pyrenesulfonic acid sodium salt finds applications in various fields:

  • Fluorescent Probes: Used extensively in fluorescence spectroscopy for studying molecular interactions.
  • Biochemical Research: Serves as a reagent in biochemical assays and studies involving cellular processes.
  • Environmental Science: Employed in detecting and quantifying pollutants due to its sensitivity to environmental changes .

Studies involving 1-pyrenesulfonic acid sodium salt often focus on its interactions with proteins, nucleic acids, and other biomolecules. These interactions can provide insights into:

  • Binding Affinities: Understanding how this compound binds to various targets can help elucidate mechanisms of action in biological systems.
  • Fluorescence Resonance Energy Transfer (FRET): The compound is used in FRET studies to investigate molecular distances and dynamics within cells .

1-Pyrenesulfonic acid sodium salt shares similarities with other sulfonated aromatic compounds. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
9-Anthracenesulfonic Acid Sodium SaltC14H9NaO3SC_{14}H_{9}NaO_{3}SUsed as a fluorescent probe; different aromatic structure
1-Naphthalenesulfonic Acid Sodium SaltC10H9NaO3SC_{10}H_{9}NaO_{3}SSmaller aromatic system; less fluorescence intensity
4-Methylbenzenesulfonic Acid Sodium SaltC7H9NaO3SC_{7}H_{9}NaO_{3}SAliphatic substitution; different reactivity profile

The uniqueness of 1-pyrenesulfonic acid sodium salt lies in its strong fluorescence properties and ability to interact effectively with larger biomolecules, making it particularly valuable in research settings focused on cellular imaging and molecular interaction studies .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

305.02483463 g/mol

Monoisotopic Mass

305.02483463 g/mol

Heavy Atom Count

21

UNII

MY7U5L5NRU

Other CAS

59323-54-5

Dates

Last modified: 08-15-2023

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